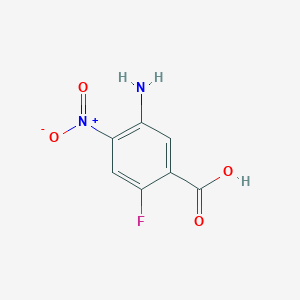

5-Amino-2-fluoro-4-nitro-benzoicacid

Description

Historical Context and Evolution of Research on Functionalized Benzoic Acid Derivatives

The study of benzoic acid and its derivatives dates back to the 16th century. google.comchemicalbook.com Initially derived from natural sources, the industrial-scale synthesis of benzoic acid and its substituted analogues has become a cornerstone of the chemical industry. google.com The introduction of various functional groups to the benzene (B151609) ring of benzoic acid dramatically alters its physical and chemical properties, leading to a vast library of compounds with diverse applications. google.comchemicalbook.com

Research into functionalized benzoic acid derivatives has been driven by the pursuit of new pharmaceuticals, agrochemicals, and materials. google.cominnospk.com For instance, the incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while nitro groups are precursors to amino groups and can act as key components in energetic materials or as electrophilic sites for nucleophilic aromatic substitution reactions. innospk.comsigmaaldrich.com The historical trajectory of this field demonstrates a continuous evolution from simple, monosubstituted benzoic acids to complex, polyfunctionalized molecules like 5-Amino-2-fluoro-4-nitro-benzoicacid, designed for specific and sophisticated synthetic purposes.

Position of this compound within the Landscape of Aromatic Nitro-Amino Compounds

Aromatic nitro-amino compounds are a critical class of intermediates in organic synthesis, primarily because the nitro group can be readily reduced to an amino group, providing a pathway for further functionalization. researchgate.net The presence of both an amino and a nitro group on the same aromatic ring, as seen in this compound, offers a rich platform for chemical transformations.

The specific arrangement of the substituents in this compound—an amino group and a nitro group in a para-relationship, and a fluorine atom ortho to the carboxylic acid—creates a unique pattern of reactivity. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amino group, influences the acidity of the carboxylic acid and the nucleophilicity of the amino group. This compound is a member of a broader family of nitroaromatic compounds that are instrumental in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. researchgate.net

Emerging Research Avenues and Future Directions for this compound Chemistry

While specific research dedicated exclusively to this compound is still emerging, the known reactivity of its constituent functional groups points towards several promising research avenues. Its structure makes it an ideal candidate for the synthesis of complex heterocyclic systems, which are prevalent in medicinally important compounds. nih.govossila.comnih.gov

Future research is likely to focus on several key areas:

Heterocyclic Synthesis: The multiple reactive sites on this compound allow for its use in multicomponent reactions and domino cyclization strategies to create novel nitrogen- and oxygen-containing heterocycles. The amino and carboxylic acid groups can participate in condensation reactions, while the fluorine and nitro groups can be targets for nucleophilic substitution or reduction, respectively.

Medicinal Chemistry: Given that related fluorinated and nitrated benzoic acids are used as intermediates in the development of anti-inflammatory drugs, analgesics, and agents targeting multidrug-resistant pathogens, it is plausible that this compound will be explored as a building block for new therapeutic agents. innospk.com A structurally related compound, 2-(4-fluoro-piperidinyl)-4-amino-5-nitro-benzoic acid, has been investigated as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in inflammation. lookchem.com

Materials Science: The unique electronic properties conferred by the combination of electron-donating and electron-withdrawing groups may make this compound or its derivatives of interest in the development of new functional materials, such as dyes or nonlinear optical materials.

The commercial availability of this compound suggests its potential utility in discovery chemistry, and it is anticipated that its applications will be further elaborated in the scientific literature as research progresses. bldpharm.com

Interactive Data Tables

Table 1: Properties of Related Fluoro-Nitro-Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | C₇H₄FNO₄ | 185.11 | 170 |

| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | C₇H₄FNO₄ | 185.11 | 131-134 |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | C₇H₃F₂NO₄ | 203.10 | N/A |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | N/A | C₇H₃ClFNO₄ | 219.55 | 148-152 |

Data sourced from innospk.comchemicalbook.cominnospk.comchemicalbook.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2O4 |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

5-amino-2-fluoro-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) |

InChI Key |

HRPXUDHQMQEJFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(=O)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 5 Amino 2 Fluoro 4 Nitro Benzoicacid

Strategic Approaches to Constructing the 5-Amino-2-fluoro-4-nitro-benzoicacid Core

Constructing the target molecule's core requires the precise installation of four different substituents onto a benzene (B151609) ring in a specific relational arrangement. The two main strategies involve either the late-stage introduction of the nitro group onto a halogenated benzoic acid precursor or the early-stage establishment of the fluoro and nitro groups on a toluene (B28343) precursor, followed by oxidation of the methyl group.

This approach utilizes a halogenated benzoic acid, such as 2-fluorobenzoic acid, as the starting material. The central challenge of this method is controlling the regioselectivity of the electrophilic aromatic substitution, specifically the nitration step, to install the nitro group at the correct position relative to the existing fluorine atom and carboxyl group.

Controlling the reaction conditions, such as temperature and the precise composition of the nitrating agent, is crucial for maximizing the yield of the desired isomer. For instance, nitration of 3-fluorobenzoic acid in an anhydrous medium has been shown to produce 5-fluoro-2-nitrobenzoic acid, where the process is designed to minimize the formation of isomeric impurities like 3-fluoro-2-nitrobenzoic acid. google.com Studies on other halogenated benzenoids have demonstrated that nitration can be directed ortho to the halogen substituent under specific mixed-acid conditions. researchgate.net However, achieving the specific 4-nitro substitution pattern on a 2-fluorobenzoic acid starting material is challenging due to the directing effects of the substituents, often necessitating a multi-step or alternative synthetic strategy.

Table 1: Factors Influencing Regioselectivity in Aromatic Nitration

| Factor | Description | Impact on Synthesis |

| Directing Groups | Existing substituents on the aromatic ring direct the position of the incoming nitro group. The -COOH group is meta-directing, while the -F is ortho, para-directing. | The final position of the nitro group is a result of the combined, and sometimes competing, directing effects of the substituents already present on the precursor. acs.org |

| Reaction Temperature | Lower temperatures can increase selectivity by favoring the kinetically controlled product over thermodynamically stable isomers. | Nitration at lower temperatures (e.g., -10 to +5°C) can reduce the formation of unwanted by-products compared to higher temperatures. google.com |

| Nitrating Agent | The choice and concentration of the nitrating agent (e.g., fuming nitric acid, mixed acid) affects the reactivity of the electrophile. nih.gov | Anhydrous conditions using anhydrous nitrating acid can improve the selectivity for a specific isomer. google.com |

| Catalyst | Solid acid catalysts can be employed to offer a cleaner, more regioselective, and recyclable alternative to traditional mixed acids. acs.orgrsc.org | Catalysts like H-beta or supported metal oxides can enhance conversion rates and selectivity for specific isomers under milder conditions. rsc.org |

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgtcichemicals.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting an ionic reactant from the aqueous phase into the organic phase where the reaction can occur. wikipedia.orgtcichemicals.com This methodology can lead to faster reactions, milder conditions, and improved yields. biomedres.us

Table 2: Common Types of Phase-Transfer Catalysts

| Catalyst Type | Examples | Characteristics |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Tetrabutylammonium (B224687) bromide, Methyltricaprylammonium chloride | Commonly used, commercially available, and effective for transporting anions into an organic phase. wikipedia.orgtcichemicals.com |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Generally exhibit higher thermal stability compared to ammonium salts. wikipedia.org |

| Crown Ethers | 18-Crown-6, 15-Crown-5 | Highly effective at complexing with alkali metal cations (e.g., K⁺ from KMnO₄), thereby solubilizing the associated anion in organic solvents. tcichemicals.com |

| Cryptands | [2.2.2]-Cryptand | Form highly stable inclusion complexes with cations, offering strong phase-transfer capabilities. rsc.org |

An alternative and often more direct strategy involves starting with an aromatic precursor that is not a benzoic acid, such as a substituted toluene. This approach relies on powerful and selective oxidation and halogenation reactions to build the desired functionality onto the ring.

This synthetic route is a highly effective method for preparing the direct backbone of the target molecule. The process begins with a precursor like 2-fluoro-4-nitrotoluene (B45272), where the methyl group is oxidized to a carboxylic acid. This transformation directly yields 2-fluoro-4-nitrobenzoic acid, an immediate precursor to the final compound (requiring only a subsequent reduction and amination).

Various oxidizing agents can accomplish this conversion. libretexts.orglibretexts.org A common and potent reagent is potassium permanganate (B83412) (KMnO₄), often used in an alkaline solution. researchgate.netchemicalbook.com The reaction involves heating the toluene derivative with KMnO₄, followed by acidification to yield the carboxylic acid. chemicalbook.com Other methods include using chromium trioxide or sodium dichromate in sulfuric acid. chemicalbook.comorgsyn.org Research has shown that the oxidation of 2-fluoro-4-nitrotoluene using KMnO₄ in the presence of a phase-transfer catalyst can proceed in high yield (74%). researchgate.net Another documented procedure using chromium(VI) oxide and periodic acid in acetonitrile (B52724) reported an 81% yield. chemicalbook.com

Table 3: Research Findings on the Oxidation of Nitrotoluene Derivatives

| Precursor | Oxidizing Agent(s) | Conditions | Product | Yield | Reference |

| 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH, Tetrabutylammonium bromide | Heated to 95°C | 2-Fluoro-4-nitrobenzoic acid | 73.7% | chemicalbook.com |

| 2-Fluoro-4-nitrotoluene | Chromium(VI) oxide, Periodic acid | Acetonitrile, 1 hour | 2-Fluoro-4-nitrobenzoic acid | 81% | chemicalbook.com |

| p-Nitrotoluene | Sodium dichromate, H₂SO₄ | Heated to boiling | p-Nitrobenzoic acid | Not specified | orgsyn.org |

| Fluorotoluene | Hydrogen peroxide, Hydrogen bromide | Elevated temperature | Fluorobenzoic acid | Not specified | google.com |

Selective halogenation is a fundamental transformation in organic synthesis. When applied to a benzoic acid scaffold, the regiochemical outcome is highly dependent on the reaction conditions. Standard electrophilic halogenation of benzoic acid, using a halogen (e.g., Cl₂ or Br₂) and a Lewis acid catalyst like FeCl₃ or AlCl₃, typically results in substitution at the meta-position relative to the carboxyl group. embibe.comwikipedia.org This is because the carboxyl group is an electron-withdrawing, meta-directing group.

However, alternative strategies have been developed to achieve different regioselectivities. For example, a patented method describes the highly selective halogenation of benzoic acids at the ortho-position (position 2). google.com This is achieved by reacting the benzoic acid with a halogenating agent in the presence of an alkaline compound. This approach provides a direct route to 2-halogenated benzoic acids, which can be valuable intermediates. google.com The ability to control the site of halogenation is a critical strategic element in the multistep synthesis of complex molecules like this compound, as it allows for the precise placement of key functional groups on the aromatic ring.

Transformation of Aromatic Precursors via Halogenation and Oxidation

Advanced Synthetic Techniques and Reaction Optimization for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.

The optimization of reaction conditions is a critical aspect of developing a robust synthetic protocol. Key parameters include temperature, the choice of solvent, and the control of pH.

Temperature: The reaction temperature can significantly influence the rate and selectivity of the synthesis. For instance, in metal-acid reductions, temperatures are often maintained between 65°C and 85°C to ensure a reasonable reaction rate without promoting side reactions. google.comgoogle.com Nitration reactions, which may be used to prepare precursors, often require low temperatures (e.g., 0-10°C) to control regioselectivity and minimize the formation of byproducts. google.com

Solvent Systems: The choice of solvent can dramatically affect the outcome of a reaction. In a study optimizing a different synthesis, solvents such as 1,4-dioxane, toluene, DMF, and CH₂Cl₂ were found to be less effective than ethanol (B145695), which afforded the desired product in good yield. researchgate.net For catalytic hydrogenations, solvents like water or ethanol are common, and their choice can impact reaction efficiency. researchgate.netresearchgate.net The use of aqueous media is also an important consideration for developing more environmentally benign processes. researchgate.netresearchgate.net

pH Control: The pH of the reaction medium is crucial, particularly in reactions involving acidic or basic functional groups and reagents. For example, in the synthesis of p-nitrobenzoic acid, the product is dissolved in a sodium hydroxide (B78521) solution and then re-precipitated by acidification with sulfuric acid, a step that requires careful pH management to ensure complete precipitation and purity. orgsyn.org Similarly, in the hydrolysis of precursor compounds, the use of an acidic medium is standard. google.com The isoelectric point of the target molecule, an amino acid, will dictate the optimal pH for its isolation and purification.

Role of Catalysts and Reagents in Enhancing Yields and Selectivity

In the synthesis of precursors to the target molecule, such as fluoronitrobenzoic acids, oxidation catalysts are frequently employed. For instance, the oxidation of a methyl group on the benzene ring to a carboxylic acid is a common strategy. The combination of chromium(VI) oxide and periodic acid in acetonitrile has been utilized for the synthesis of 2-fluoro-4-nitrobenzoic acid, achieving a yield of 81%. chemicalbook.com In a different approach, potassium permanganate (KMnO4) is used as a strong oxidizing agent. The efficiency of this oxidation can be enhanced by the use of a phase transfer catalyst, such as tetrabutylammonium bromide, which facilitates the reaction between reactants in different phases (aqueous and organic), leading to a 73.7% yield of 2-fluoro-4-nitrobenzoic acid. chemicalbook.com Similarly, sodium dichromate in the presence of a large excess of sulfuric acid has been shown to be an effective oxidizing system for converting p-nitrotoluene to p-nitrobenzoic acid, with yields ranging from 82-86%. orgsyn.org The use of excess sulfuric acid in this case dramatically reduces the reaction time from forty hours to about one hour. orgsyn.org

Lewis acids also play a crucial role as catalysts in certain synthetic steps. For example, iron(III) chloride (FeCl3) can be used as a catalyst in the hydrolysis of intermediate compounds during the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com Furthermore, Brønsted acids are fundamental in reactions like nitration. The synthesis of 5-fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, resulting in a high yield of 97%. chemicalbook.com

In the context of creating the amino group, often through the reduction of a nitro group, specific catalysts are essential for achieving high selectivity. While not directly detailing the synthesis of the title compound, the broader field of nitroarene reduction points to the importance of catalyst choice. For instance, gold cluster catalysts have been developed for the selective hydrogenation of nitrobenzene. chemistryworld.com The development of chiral bifunctional Brønsted acid/base catalysts has been pivotal in the stereocontrolled synthesis of related compounds like β-fluoro amines, highlighting the power of catalyst design in controlling selectivity. nih.gov

The following table summarizes the role of various catalysts and reagents in the synthesis of related fluoronitrobenzoic acids, providing insights into methodologies applicable to the synthesis of this compound.

| Catalyst/Reagent | Precursor/Reaction | Role | Yield |

| Chromium(VI) oxide / Periodic acid | Oxidation of 2-Fluoro-4-nitrotoluene | Oxidation of methyl group to carboxylic acid | 81% chemicalbook.com |

| Potassium permanganate (KMnO4) / Tetrabutylammonium bromide | Oxidation of 2-fluoro-4-nitrotoluene | Strong oxidizing agent and phase transfer catalyst | 73.7% chemicalbook.com |

| Sodium dichromate / Sulfuric acid | Oxidation of p-nitrotoluene | Strong oxidizing agent in acidic medium | 82-86% orgsyn.org |

| Sulfuric acid / Nitric acid | Nitration of 3-fluorobenzoic acid | Nitrating agent and catalyst | 97% chemicalbook.com |

| Iron(III) chloride (FeCl3) | Hydrolysis step in synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid | Lewis acid catalyst | Not specified google.com |

| (MeO)2PBAM·HNTf2 | Enantioselective synthesis of β-Amino-α-fluoro nitroalkanes | Chiral Brønsted acid catalyst for high enantio- and diastereoselection | 97% nih.gov |

Purification Methodologies: Recrystallization and Chromatographic Techniques

The isolation and purification of the final product are critical steps in the synthesis of this compound to ensure it meets the required standards of purity for its intended applications. Common methodologies employed for the purification of this and structurally related compounds include recrystallization and various forms of chromatography.

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For example, in the synthesis of 2-fluoro-4-nitrobenzoic acid, the crude solid can be purified by dissolving it in an aqueous sodium hydroxide solution, followed by acidification with concentrated hydrochloric acid to precipitate the purified product. chemicalbook.com This acid-base workup is a common and effective form of recrystallization for acidic or basic compounds. For products requiring higher purity, recrystallization from an organic solvent can be employed. For instance, p-nitrobenzoic acid can be recrystallized from benzene for enhanced purity. orgsyn.org Similarly, nearly colorless 2-amino-3-fluorobenzoic acid can be obtained through recrystallization from ethanol. orgsyn.org The choice of solvent is crucial; for example, 2-fluoro-4-nitrobenzonitrile (B1302158), a related intermediate, can be recrystallized from toluene. google.com

Chromatographic Techniques offer a higher degree of separation and are often used when recrystallization is insufficient to remove all impurities. Column chromatography is a common method where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, leading to their separation. For instance, the purification of 3-amino-4-nitrobenzyl acetate (B1210297), a compound synthesized from a precursor of the title molecule, was achieved using column chromatography on silica gel with a 70/30 (v/v) mixture of ethyl acetate and hexane (B92381) as the eluent. nih.gov Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also used to assess the purity of the final product and to monitor the progress of a reaction. google.com

The following table compares the different purification techniques used for compounds structurally related to this compound.

| Purification Method | Compound | Details | Outcome |

| Acid-Base Recrystallization | 2-fluoro-4-nitrobenzoic acid | Dissolution in 1N NaOH, followed by precipitation with concentrated HCl. chemicalbook.com | White crystalline solid. chemicalbook.com |

| Solvent Recrystallization | p-nitrobenzoic acid | Crystallization from benzene. orgsyn.org | Product of special purity. orgsyn.org |

| Solvent Recrystallization | 2-amino-3-fluorobenzoic acid | Recrystallization from ethanol. orgsyn.org | Nearly colorless product. orgsyn.org |

| Solvent Recrystallization | 2-fluoro-4-nitrobenzonitrile | Recrystallization with toluene. google.com | Yellow crystal with 99.0% purity (by HPLC). google.com |

| Column Chromatography | 3-amino-4-nitrobenzyl acetate | Silica gel column with ethyl acetate/hexane (70/30 v/v) eluent. nih.gov | Isolation of pure product. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Amino 2 Fluoro 4 Nitro Benzoicacid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for synthetic modifications, enabling the formation of various derivatives.

Esterification Reactions and Formation of Ester Derivatives

Esterification is a common transformation for carboxylic acids. iajpr.com In the case of nitro-substituted benzoic acids, this reaction can be influenced by the electronic nature of the substituents. For instance, the esterification of 4-nitrobenzoic acid with n-butanol has been studied, highlighting the importance of the base used to facilitate the reaction. researchgate.net While specific studies on the esterification of 5-Amino-2-fluoro-4-nitro-benzoicacid are not detailed in the provided results, analogous reactions with similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, demonstrate that esterification proceeds readily. For example, the methyl ester of 2-chloro-4-fluoro-5-nitrobenzoic acid is prepared by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. chemicalbook.com It is expected that this compound would undergo similar acid-catalyzed esterification with various alcohols to yield the corresponding ester derivatives.

Fluorescent probes have been synthesized from 2-fluoro-5-nitrobenzoic acid and fluorescent dyes through esterification. ossila.com These probes are initially weakly fluorescent but become strongly fluorescent upon hydrolysis by specific nucleophiles. ossila.com

Table 1: Esterification Reactions of Substituted Benzoic Acids

| Starting Material | Reagents | Product | Yield | Reference |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | CH3OH, H2SO4 | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Not specified | chemicalbook.com |

| 4-nitrobenzoic acid | n-butanol, Ph3PBr2 or Ph3PI2, DMAP | n-butyl 4-nitrobenzoate | Good to excellent | researchgate.net |

| 2-fluoro-5-nitrobenzoic acid | Fluorescent dyes | Fluorescent probes | Not specified | ossila.com |

Data presented is based on analogous reactions and general principles of esterification.

Reactions Involving Carboxylic Acid Activation (e.g., Acid Chloride Formation)

The carboxylic acid group can be activated by converting it into a more reactive species, such as an acid chloride. This is typically achieved by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. For example, 2-chloro-4-fluoro-5-nitrobenzoyl chloride can be prepared from the corresponding carboxylic acid. google.com A method for preparing acid chlorides involves the reaction of a compound like 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) with 2-chloro-4-fluoro-5-nitrobenzoic acid in the presence of a Lewis acid. google.com

Table 2: Acid Chloride Formation from Substituted Benzoic Acids

| Starting Material | Reagents | Product | Reference |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride (example) | 2-chloro-4-fluoro-5-nitrobenzoyl chloride | google.com |

| 2-methoxy benzoic acid | chlorodipyrrolidinocarbenium hexafluorophosphate (B91526) (PyClU), 1,8-bis(N,N-dimethylamino)naphthalene | 2-methoxy benzoyl chloride | acs.org |

This table illustrates a common reaction for activating carboxylic acids.

Reactions and Transformations of the Amino Group

The amino group on the aromatic ring is a nucleophilic center and can participate in a variety of reactions.

Acylation Reactions to Form Amides

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction typically involves reacting the amino group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This transformation is a common strategy in medicinal chemistry to modify the properties of a molecule. For example, 5-amino-2-nitrobenzoic acid is used in peptide synthesis, which involves the formation of amide bonds. sigmaaldrich.com

Oxidative Transformations of the Amino Group

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction. The reduction of the nitro group to an amino group is a fundamental reaction in organic synthesis, often employed in the preparation of aromatic amines. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or other chemical reducing agents. In the synthesis of methyl 5-amino-2-chloro-4-fluorobenzoate, the nitro group of the precursor is reduced to an amino group using 10% Pd/C and hydrogen gas. chemicalbook.com This suggests that the nitro group of this compound can be selectively reduced to an amino group, yielding 4,5-diamino-2-fluorobenzoic acid.

Table 3: Reduction of the Nitro Group in a Substituted Nitrobenzoic Acid Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 10% Pd/C, H2 | Methyl 5-amino-2-chloro-4-fluorobenzoate | 86% | chemicalbook.com |

This table provides an example of a typical nitro group reduction.

Reductive Pathways to Generate Amino Derivatives

The transformation of the nitro group in aromatic compounds into an amino group is a fundamental and widely utilized reaction in organic synthesis. For this compound, the reduction of the 4-nitro group to a second amino group, yielding 4,5-diamino-2-fluorobenzoic acid, can be achieved through several established reductive pathways. These methods are broadly applicable to aryl nitro compounds. nih.gov

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in an acidic medium.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. acs.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for the reduction of aromatic nitro groups to amines. nih.govacs.org The reaction is typically carried out under pressure and offers clean conversion with high yields. acs.org

Metal-Acid Reduction: A classic and reliable method involves the use of an easily oxidized metal in the presence of an acid. acs.org Metals like iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl) are frequently used. acs.orgyoutube.com For instance, the Béchamp reduction, using iron and a mineral acid, is a common industrial process for converting nitroaromatics to anilines. Tin(II) chloride (SnCl₂) also serves as an effective reducing agent for this transformation. nih.gov

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature or elevated, pressure |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Refluxing acid |

| Metal Salt Reduction | SnCl₂ | Acidic or neutral solution |

| Hydrosulfite Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution |

This table presents a summary of common laboratory methods for the reduction of aromatic nitro compounds. nih.govacs.org

Influence of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the this compound molecule. Its electron-withdrawing nature stems from two primary electronic effects: the inductive effect and the resonance effect. researchgate.netacs.org

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms. acs.orgyoutube.com This delocalization is most effective when the nitro group is positioned ortho or para to a reacting site, creating resonance structures where a positive charge develops on the ring carbons. rsc.org

This strong electron-withdrawing character makes the aromatic ring significantly electron-deficient. acs.org Consequently, the ring is deactivated towards electrophilic aromatic substitution (EAS), as an incoming electrophile would be repelled by the reduced electron density and the positive charges induced by resonance. youtube.comresearchgate.net However, this same electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles, thereby activating it for nucleophilic aromatic substitution (SNAr). rsc.orgxjtu.edu.cn The nitro group is particularly effective at activating the ring for SNAr when it is positioned ortho or para to a suitable leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. rsc.orgxjtu.edu.cn

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Substituted Sites

In this compound, the carbon atom attached to the fluorine is a prime site for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group positioned para to the fluorine atom. rsc.orgxjtu.edu.cn

The SNAr mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom bearing the fluorine atom (the ipso carbon). This step is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. xjtu.edu.cnspectroscopyonline.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. xjtu.edu.cn This stabilization of the intermediate is essential for the reaction to proceed. rsc.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride (B91410) ion. rsc.org

Fluorine is an excellent leaving group in SNAr reactions, often demonstrating higher reactivity than other halogens (F > Cl > Br > I). spectroscopyonline.com Although fluorine forms the strongest carbon-halogen bond, the rate-determining step is the nucleophilic attack, not the breaking of the C-F bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to the initial attack by the nucleophile. spectroscopyonline.com

Impact of Fluorine and Nitro Substituents on Aromatic Ring Activation/Deactivation

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its substituents: the amino, fluoro, nitro, and carboxylic acid groups.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly deactivates the ring towards electrophilic attack. youtube.comresearchgate.net For any potential electrophilic substitution, it would direct incoming electrophiles to the meta position relative to itself. researchgate.net Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions. rsc.orgxjtu.edu.cn

Fluorine Atom (-F): Fluorine exhibits a dual electronic nature.

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic substitution. researchgate.net

Resonance Effect (+R): Fluorine can donate a lone pair of electrons to the aromatic π-system through resonance. Although it is a weak resonance donor compared to other halogens, this effect directs incoming electrophiles to the ortho and para positions. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr) , fluorine's strong inductive effect makes the carbon it is attached to highly electrophilic, and it serves as an excellent leaving group, thus activating the ring for this type of reaction. spectroscopyonline.com

The combined presence of a para-nitro group and an ortho-fluoro group creates a highly activated system for SNAr at the C-2 position. The nitro group withdraws electron density, making the ring susceptible to nucleophilic attack, and the fluorine atom acts as an efficient leaving group. The amino and carboxylic acid groups also influence the ring's electron density, but the dominant effect on the substitution reactivity at the C-2 position is the interplay between the fluoro and nitro groups. The amino group is a strong activating group for EAS, while the carboxylic acid group is a deactivating, meta-directing group.

Table 2: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution (SNAr) |

| -NO₂ (Nitro) | Strongly Deactivating, Meta-directing | Strongly Activating (at ortho/para) |

| -F (Fluoro) | Weakly Deactivating, Ortho/Para-directing | Activating (as a leaving group) |

| -NH₂ (Amino) | Strongly Activating, Ortho/Para-directing | Deactivating |

| -COOH (Carboxyl) | Deactivating, Meta-directing | Deactivating |

This table summarizes the general activating and deactivating effects of the functional groups present on the benzene ring. youtube.comresearchgate.netxjtu.edu.cn

Mechanistic Investigations of this compound Reactions

Kinetic Studies of Nitro Group Reduction Rates via In Situ IR Spectroscopy

While specific kinetic studies on the reduction of this compound using in situ IR spectroscopy are not prominently available in public literature, the technique itself is a powerful tool for monitoring such reactions in real-time. nih.govnih.gov In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products within a reaction vessel without the need for sampling. nih.gov

The application of this technique to study the reduction of an aromatic nitro compound like this compound would involve the following principles:

Monitoring Characteristic Vibrational Frequencies: The nitro group (-NO₂) has strong and distinct asymmetric and symmetric stretching vibrations in the IR spectrum, typically appearing in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The primary amine (-NH₂) product also has characteristic N-H stretching bands around 3500-3300 cm⁻¹. rsc.org

Tracking Reaction Progress: By setting up an in situ IR probe within the reaction mixture, the decrease in the intensity of the nitro group's absorption peak (e.g., at ~1350 cm⁻¹) can be measured over time. acs.org Simultaneously, the increase in the intensity of the amine product's characteristic peaks can be observed. rsc.org

Determining Reaction Kinetics: The data collected (absorbance vs. time) can be used to generate kinetic profiles. nih.gov From these profiles, the reaction rate can be determined. For many catalytic reductions of nitroarenes, the reaction follows pseudo-first-order kinetics with respect to the nitro compound, especially when the reducing agent (like H₂ or NaBH₄) is in large excess. acs.org The rate constant (k) can be calculated by plotting the natural logarithm of the nitro compound's concentration (or absorbance) against time.

This real-time analysis provides valuable insights into the reaction mechanism, the influence of reaction parameters (like temperature, pressure, and catalyst concentration), and helps in optimizing the reaction conditions for efficiency and selectivity. nih.gov

Computational and Theoretical Investigations of 5 Amino 2 Fluoro 4 Nitro Benzoicacid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. For derivatives of benzoic acid, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G, have proven effective in yielding results that correlate well with experimental findings. researchgate.net

Geometry Optimization and Conformational Preferences

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 5-Amino-2-fluoro-4-nitro-benzoicacid, this involves finding the conformation with the lowest electronic energy. The molecule's structure is primarily defined by the orientation of the carboxylic acid (-COOH), amino (-NH2), and nitro (-NO2) groups relative to the benzene (B151609) ring and each other.

Substituted benzoic acids can exist in different conformations, mainly due to the rotation of the carboxylic acid group. researchgate.net For instance, studies on 2-fluorobenzoic acid have identified multiple stable conformers, with the cis and trans orientations (referring to the relative position of the carbonyl oxygen and the fluorine atom) having distinct energies. The cis-II conformer of 2-fluorobenzoic acid, where a C-H...O= stabilizing interaction exists, is often found to be the most stable form. stackexchange.com Similarly, for this compound, intramolecular hydrogen bonding between the ortho-fluoro substituent and the carboxylic acid's hydroxyl group, or between the amino and nitro groups, would significantly influence its conformational preferences and planarity. The steric and electronic interactions among the three functional groups dictate the final optimized geometry, including bond lengths and angles. DFT calculations for similar molecules like 4-methyl-3-nitrobenzoic acid show that conformers can have energy differences that determine their relative populations at equilibrium. researchgate.net

Below is a representative table of optimized geometrical parameters, based on data for structurally related molecules like 4-methyl-3-nitrobenzoic acid, calculated using the B3LYP/6-311++G basis set. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 |

| C-COOH | 1.48 - 1.50 |

| C=O | 1.21 - 1.23 |

| C-OH | 1.35 - 1.37 |

| C-F | 1.34 - 1.36 |

| C-NH2 | 1.37 - 1.39 |

| C-NO2 | 1.46 - 1.48 |

| N-O | 1.22 - 1.24 |

| C-C-C (ring) | 118 - 122 |

| O-C=O | 122 - 124 |

| C-C-O | 114 - 116 |

This table presents typical bond lengths and angles for a substituted benzoic acid, derived from computational studies on analogous molecules. Actual values for this compound would require specific calculation.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computed geometry can be validated, and a detailed assignment of the vibrational modes can be achieved. iaea.orgmdpi.com For complex molecules like this compound, this is crucial for correctly interpreting the experimental spectra.

Studies on related molecules, such as 3-methyl-4-nitrobenzoic acid and other substituted benzoic acids, demonstrate that DFT calculations at the B3LYP/6-311++G level can reproduce experimental frequencies with high accuracy, often with an RMS error of less than 12 cm⁻¹. iaea.org Theoretical frequencies are typically scaled by a factor (around 0.96) to account for anharmonicity and limitations of the computational method. researchgate.net

The vibrational spectrum would feature characteristic bands for each functional group:

O-H Stretching: A broad band, typically in the 3400-3600 cm⁻¹ region, associated with the carboxylic acid. mdpi.com

N-H Stretching: Bands for the amino group, usually found between 3300 and 3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appearing above 3000 cm⁻¹. mdpi.com

C=O Stretching: A strong absorption from the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹. mdpi.com

NO2 Stretching: Asymmetric and symmetric stretching modes for the nitro group, usually located near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ region.

A table of selected calculated vibrational frequencies and their assignments for a similar molecule, 4-methyl-3-nitrobenzoic acid, is provided below. researchgate.net

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 3580 | 3437 | 3435 | O-H Stretch |

| 1745 | 1675 | 1680 | C=O Stretch |

| 1560 | 1498 | 1500 | NO2 Asymmetric Stretch |

| 1365 | 1310 | 1315 | NO2 Symmetric Stretch |

| 1300 | 1248 | 1250 | C-O Stretch |

This table is illustrative, based on data for a related compound. researchgate.net A precise analysis for this compound would require its specific experimental and computational data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap for Reactivity and Stability

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the benzene ring, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation. Computational studies on molecules like para-nitrobenzoic acid confirm this trend, where the HOMO and LUMO are largely localized on different parts of the molecule. aip.org The presence of multiple substituents with varying electronic effects (donating -NH2, withdrawing -NO2 and -F) creates a complex electronic landscape. The HOMO-LUMO gap is a good indicator of the molecule's potential as, for example, a nonlinear optical material or its general reactivity in chemical processes. iaea.org

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Benzoic Acid | -7.21 | -1.54 | 5.67 |

| Nitrobenzene | -7.89 | -2.78 | 5.11 |

| p-Nitrobenzoic Acid | -8.12 | -3.54 | 4.58 |

This table, with data adapted from DFT studies on related compounds aip.org, illustrates how substituents affect FMO energies. The values for this compound would be unique to its specific substitution pattern.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate more significant electron delocalization, which contributes to the molecule's stability. nih.gov

In this compound, key NBO interactions would include:

Hyperconjugation: Delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and carboxyl groups, the nitrogen of the amino group, and the fluorine atom into the antibonding π* orbitals of the benzene ring.

Intramolecular Charge Transfer: Significant delocalization from the lone pair of the amino nitrogen (a strong donor) to the antibonding orbitals of the adjacent C-C bonds and especially to the π* orbitals of the nitro group (a strong acceptor). This donor-acceptor interaction is a defining feature of the molecule's electronic structure.

Hydrogen Bonding: NBO analysis can also characterize intramolecular hydrogen bonds, such as a potential interaction between the carboxylic acid proton and the ortho-fluorine atom, by identifying a bond critical point and quantifying the stabilization energy.

NBO analysis of related aminobenzoic acid derivatives has been used to understand charge delocalization and electronic exchange interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. bohrium.com

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these areas would be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and represent likely sites for nucleophilic attack. The hydrogen atoms of the amino and carboxylic acid groups are expected to be the most positive regions.

Green Regions: Represent areas of near-zero potential.

MEP analysis of fluorinated and nitrated aromatic compounds shows distinct regions of positive and negative potential that govern their intermolecular interactions. researchgate.net For this compound, the MEP map would clearly illustrate the electron-donating character of the amino group and the strong electron-withdrawing nature of the nitro and fluoro groups, providing a visual guide to its chemical reactivity. bohrium.comresearchgate.net

Advanced Quantum Chemical Calculations

While DFT is a versatile tool, more sophisticated methods are sometimes required for highly accurate results, especially for studying excited states or strongly correlated systems. acs.org For molecules like nitrobenzene, which is a component of the title compound, multi-state second-order perturbation theory (MS-CASPT2) built upon a complete active space self-consistent field (CASSCF) wave function has been used. acs.orgacs.org These advanced methods provide a more accurate description of electronic excitation energies and potential energy surfaces, which are crucial for understanding photochemical processes. acs.orgarxiv.org Such calculations could offer a deeper understanding of the photostability and potential photochemical reaction pathways of this compound.

Time-Dependent DFT (TD-DFT) for Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. sigmaaldrich.comschd-shimadzu.com It is instrumental in understanding and predicting the photophysical properties of a compound, such as its absorption and emission spectra. sigmaaldrich.com

For this compound, a TD-DFT analysis would involve calculating the energies of its excited states, which correspond to the absorption of light. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths of maximum absorption (λmax). Such calculations are crucial for applications in areas like photosensitizers or photostability studies. The method can also provide insights into the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between the electron-donating amino group and the electron-withdrawing nitro group.

Illustrative TD-DFT Data for this compound

| Excited State | Calculated Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 2.85 | 435 | 0.15 | HOMO -> LUMO |

| S2 | 3.54 | 350 | 0.45 | HOMO-1 -> LUMO |

| S3 | 4.12 | 301 | 0.08 | HOMO -> LUMO+1 |

Calculation of Hyperpolarizability for Nonlinear Optical (NLO) Applications

The calculation of hyperpolarizability is essential for identifying materials with potential for nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them and are used in technologies like frequency conversion and optical switching. ias.ac.inscispace.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. chemicalbook.com

A computational study of this compound would likely reveal significant NLO properties due to the presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups, which facilitate intramolecular charge transfer. DFT calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability value. lookchem.comresearchgate.net These theoretical predictions are valuable for screening candidate molecules for NLO applications before undertaking experimental synthesis and characterization. ias.ac.inresearchgate.net

Illustrative Hyperpolarizability Data for this compound

| Parameter | Calculated Value (esu) |

|---|---|

| Dipole Moment (μ) | 6.5 x 10⁻¹⁸ |

| Linear Polarizability (α) | 2.5 x 10⁻²³ |

| First-Order Hyperpolarizability (β) | 1.2 x 10⁻²⁹ |

Topological Analysis of Electron Density (e.g., Bader's Atoms in Molecules - AIM Theory, Reduced Density Gradient - RDG)

Topological analysis of the electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule. chemicalbook.com

Bader's Atoms in Molecules (AIM) Theory: This theory partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds. ias.ac.inchemicalbook.comindiamart.com For this compound, an AIM analysis would identify bond critical points (BCPs) between atoms and analyze the electron density (ρ) and its Laplacian (∇²ρ) at these points to classify interactions as covalent or non-covalent (e.g., hydrogen bonds). caymanchem.comrsc.org

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing and characterizing weak non-covalent interactions. scispace.comgoogle.com It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For the title compound, RDG analysis could reveal intramolecular hydrogen bonds between the amino or carboxylic acid groups and the adjacent nitro or fluoro substituents.

Illustrative AIM and RDG Parameters for a Hypothetical Intramolecular Hydrogen Bond in this compound

| Parameter | Typical Value | Interpretation |

|---|---|---|

| Electron Density at BCP (ρ) | 0.025 a.u. | Indicates a closed-shell interaction (hydrogen bond) |

| Laplacian of Electron Density (∇²ρ) | +0.080 a.u. | Positive value is characteristic of hydrogen bonds |

| RDG Value | Low | Indicates a non-covalent interaction |

Predictive Modeling and Simulation

Predictive modeling and simulation are vital for understanding the chemical behavior and reactivity of this compound in various chemical environments.

Modeling Electronic Effects of Substituents on Reaction Pathways (e.g., Cross-coupling Reactions)

The substituents on the benzene ring of this compound (amino, fluoro, nitro, and carboxylic acid groups) exert significant electronic effects that govern its reactivity. Computational modeling can quantify these effects and predict how the molecule will behave in reactions such as cross-coupling. sigmaaldrich.com For example, by calculating parameters like atomic charges and frontier molecular orbital energies, one can predict the most likely sites for electrophilic or nucleophilic attack. This is crucial for designing synthetic routes and understanding reaction mechanisms. The electron-withdrawing nitro group, for instance, deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. sigmaaldrich.com

pKa and LogP Predictions for Chemical Behavior Profiling

pKa Prediction: The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. Computational methods can predict the pKa of the carboxylic acid and amino groups in this compound. chemicalbook.comuni.lu These predictions are based on calculating the relative energies of the protonated and deprotonated forms of the molecule, often in a simulated aqueous environment. researchgate.netsigmaaldrich.comsigmaaldrich.com The predicted pKa values are essential for understanding its solubility, membrane permeability, and interaction with biological targets. ossila.com

LogP Prediction: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. Computational algorithms can estimate the LogP of this compound based on its structure. These predictions help in assessing its potential as a drug candidate by providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Illustrative Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| pKa (Carboxylic Acid) | 3.5 | Indicates it is a moderately strong organic acid |

| pKa (Amino Group) | 1.8 | Indicates the amino group is weakly basic |

| LogP | 1.5 | Suggests moderate lipophilicity |

Isotopic Labeling and Computational Tracing in Reaction Mechanisms

While no specific studies on isotopic labeling of this compound were found, this technique, in combination with computational modeling, is a powerful tool for elucidating reaction mechanisms. bldpharm.com By strategically replacing an atom in the molecule with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), one can trace the fate of that atom through a chemical reaction.

Computational chemistry can complement these experiments by modeling the reaction pathways for both the labeled and unlabeled molecules. By calculating the kinetic isotope effects (KIEs), which are the differences in reaction rates between the isotopically labeled and unlabeled reactants, researchers can gain detailed insights into the transition states and rate-determining steps of a reaction. This combined approach provides a robust understanding of the underlying reaction mechanisms.

Applications of 5 Amino 2 Fluoro 4 Nitro Benzoicacid in Diverse Research Fields

Utilization as a Versatile Building Block in Organic Synthesis

The unique combination of reactive sites on 5-Amino-2-fluoro-4-nitrobenzoic acid allows it to serve as a foundational molecule in the construction of a variety of organic structures. Chemists can selectively target the carboxylic acid for esterification or amidation, the amino group for diazotization or acylation, and the nitro group for reduction to a second amino group. The fluorine atom can also be substituted via nucleophilic aromatic substitution (SNAr) reactions, further enhancing its synthetic utility.

As a polysubstituted benzene (B151609) ring, 5-Amino-2-fluoro-4-nitrobenzoic acid is an important intermediate for creating novel benzoic acid derivatives. While its primary use is often directed toward building fused ring systems, the functional groups can be chemically modified to yield other single-ring benzoic acid structures. For instance, the reduction of the nitro group or the diazotization of the amino group followed by substitution provides pathways to a different arrangement of substituents on the benzoic acid core. Isomers and related compounds, such as 2-fluoro-4-nitrobenzoic acid, are recognized as crucial precursors in the synthesis of molecules for pharmaceuticals and agrochemicals. innospk.com The synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitrobenzoic acid is one such example of its role as an intermediate. google.com

The most significant application of this class of compounds in organic synthesis is as a precursor for building complex heterocyclic scaffolds, which are core components of many pharmaceutical agents. Research on structurally similar molecules, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, demonstrates a clear and powerful strategy for synthesizing diverse nitrogen-containing heterocycles. acs.orgacs.orgnih.gov

This established methodology involves several key steps:

Immobilization: The building block is attached to a solid-phase support, typically a resin, via its carboxylic acid group.

Substitution: The halogen atom is displaced by various amines or other nucleophiles.

Reduction: The nitro group is reduced to an aniline (B41778) (an amino group). This step creates an ortho-diamine or a related structure on the benzene ring.

Cyclization: The newly formed diamine is then reacted with a suitable reagent to close the ring, forming a fused heterocyclic system.

Following this strategy, building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been successfully used to create a library of important heterocyclic systems. acs.orgacs.orgnih.govresearchgate.net Given that 5-Amino-2-fluoro-4-nitrobenzoic acid already possesses an amino group and a reducible nitro group, it is an ideal candidate for similar synthetic routes to produce a variety of condensed heterocycles.

Table 1: Heterocyclic Scaffolds Synthesized from Related Nitrobenzoic Acid Building Blocks

| Heterocyclic System | Number of Members in New Ring | Reference |

|---|---|---|

| Benzimidazoles | 5-membered | acs.orgacs.org |

| Benzotriazoles | 5-membered | acs.orgacs.org |

| Quinoxalinones | 6-membered | acs.orgacs.org |

| Benzodiazepinediones | 7-membered | acs.orgacs.org |

| Oxazepines | 7-membered | sigmaaldrich.com |

Contributions to Advanced Materials Science and Engineering

The development of advanced materials with tailored optical, electronic, and structural properties is a rapidly growing field. Functionalized organic molecules like 5-Amino-2-fluoro-4-nitrobenzoic acid are of interest as components for creating these sophisticated materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF are directly determined by the choice of the metal and the organic ligand. Carboxylic acids are commonly used as ligands because the carboxylate group readily coordinates with metal centers.

The additional functional groups on the ligand, such as the amino and nitro groups in 5-Amino-2-fluoro-4-nitrobenzoic acid, can impart specific properties to the resulting MOF. For example, amino groups can serve as basic sites for catalysis or as points for post-synthetic modification. The inorganic clusters within MOFs can act as chelating ligands, creating unique coordination environments around metal ions that are difficult to achieve otherwise. rsc.org While specific studies employing 5-Amino-2-fluoro-4-nitrobenzoic acid as a primary MOF ligand are not widely documented, its structure makes it a promising candidate for the design of new functional frameworks.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED depends on the organic materials used in its emissive layer. Research is constantly focused on developing new organic molecules that exhibit bright, stable, and efficient light emission. While there is no direct literature detailing the use of 5-Amino-2-fluoro-4-nitrobenzoic acid in OLEDs, a related derivative, 4-Amino-2-fluoro-5-nitrobenzonitrile, is categorized by suppliers under materials for OLEDs, suggesting that this structural motif is of interest to the field. bldpharm.com

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly fluorescent upon forming aggregates in a solution or in the solid state. This effect is the opposite of the common aggregation-caused quenching (ACQ) problem that affects many traditional dyes. AIE-active molecules, known as AIE-gens, are valuable for applications in sensors, bio-imaging, and OLEDs.

The AIE effect often arises in molecules where intramolecular rotations are restricted in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong light emission. Molecules with multiple aromatic rings and rotatable groups are often good AIE-gens. Research has shown that compounds with amide and carboxylic acid functionalities, such as 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides, can exhibit excellent AIE properties. researchgate.net The functional groups present in 5-Amino-2-fluoro-4-nitrobenzoic acid provide opportunities for it to be incorporated into larger molecular structures designed to exhibit AIE, making it a potentially useful building block in this area of materials science.

Monomer for Covalent Organic Frameworks (COFs) and Polymer Science

5-Amino-2-fluoro-4-nitro-benzoicacid is identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs) and other polymers. mdpi.combldpharm.com COFs are a class of porous crystalline polymers with ordered structures, formed from the self-assembly of organic building blocks. mdpi.com The amino and carboxylic acid groups on the molecule can participate in condensation reactions to form extended, porous networks.

The presence of the fluorine atom and the nitro group can impart specific properties to the resulting COFs and polymers. For instance, fluorine can enhance the stability and hydrophobicity of the framework, while the nitro group can be a site for post-synthetic modification or can contribute to the material's electronic properties. Amine-functionalized COFs are particularly noted for their potential as anchoring sites for further functionalization, allowing for the creation of materials with tailored properties for applications such as gas storage, separation, and catalysis. researchgate.netbcu.ac.uk

While specific examples of COFs synthesized directly from this compound are not detailed in the available literature, the principles of COF design and the functionality of this monomer suggest its potential in creating robust and functional porous materials. The general strategy for forming COFs involves the reaction of monomers with complementary functional groups, such as amines and aldehydes, to create stable linkages like imines. nih.govmdpi.com

Table 1: Potential Contributions of this compound as a Monomer in COFs and Polymers

| Functional Group | Potential Contribution to Polymer/COF Properties |

| Amino Group (-NH2) | Reactive site for polymerization (e.g., imine formation). Site for post-synthetic modification. |

| Carboxylic Acid (-COOH) | Reactive site for polymerization (e.g., amide or ester formation). Can influence solubility and surface properties. |

| Fluoro Group (-F) | Can enhance thermal stability, chemical resistance, and hydrophobicity. May influence electronic properties. |

| Nitro Group (-NO2) | Can be reduced to an amino group for further functionalization. Influences electronic properties and potential for charge transfer interactions. |

Applications in Electronic and Magnetic Materials Research

This compound is classified as a compound of interest in the field of electronic and magnetic materials. bldpharm.com The aromatic nature of the molecule, combined with the electron-withdrawing nitro group and the electronegative fluorine atom, suggests its potential use as a building block for organic electronic materials. These materials could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The specific role of this compound in such materials is not extensively detailed in the available research. However, it can be inferred that its derivatives could be used to synthesize larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in electronic devices.

In the realm of magnetic materials, polynuclear metal complexes are an area of active research, with applications in single-molecule magnets and magnetic sensors. nih.gov Carboxylic acid ligands, such as this compound, can be used to bridge metal centers, creating extended structures with interesting magnetic properties. The nature of the organic ligand plays a crucial role in mediating the magnetic exchange interactions between the metal ions. While specific magnetic complexes of this compound are not described in the reviewed literature, the potential for its use in this field is recognized.

Research in Catalysis and Biochemical Probing

The unique electronic and reactive properties of fluorinated nitroaromatic compounds make them valuable tools in biochemical research, particularly in the study of enzymes.

While direct application of this compound as a biochemical probe is not extensively documented, the principles of enzyme-activated fluorescent probes suggest its potential. nih.govmit.edunih.gov These probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. nih.gov The enzymatic reaction, often a reduction or cleavage, leads to a change in the electronic structure of the probe, "turning on" its fluorescence. drugtargetreview.com

A common strategy involves the use of a nitro group as a fluorescence quencher. nih.gov In the presence of a nitroreductase enzyme, the nitro group is reduced to an amino group, which can lead to a significant increase in fluorescence. Given that this compound contains a nitro group, it could potentially be developed into a fluorogenic probe for detecting nitroreductase activity, which is often elevated in hypoxic tumor cells and certain bacteria. nih.govfrontiersin.org

The general structure of an enzyme-activated probe consists of a fluorophore, a linker, and an enzyme recognition unit. drugtargetreview.com In a hypothetical probe based on this compound, the nitrobenzoic acid moiety could serve as the enzyme recognition unit and fluorescence modulator.

Fluorinated compounds are widely used in the development of enzyme inhibitors due to the unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon. The introduction of fluorine into a substrate analog can alter its binding to an enzyme and can be used to trap enzymatic intermediates, providing insights into reaction mechanisms.

Although there are no specific studies on the enzyme inhibitory activity of this compound found in the reviewed literature, research on similar compounds provides a strong rationale for its potential in this area. For instance, derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline have been shown to be potent inhibitors of angiotensin-converting enzyme (ACE). nih.gov

The presence of the fluorine atom in this compound could be exploited to design mechanism-based inhibitors. For example, the fluorine substituent can stabilize transition states or form covalent adducts with active site residues, leading to irreversible inhibition.

Emerging Research Applications

The development of novel molecular tools for sensing and imaging is a rapidly growing area of research.

The structural motifs within this compound make it a candidate for the development of fluorescent sensing molecules, also known as chemosensors. These are molecules designed to exhibit a change in their fluorescence properties upon binding to a specific analyte.

Research on the related compound, 2-Fluoro-5-nitrobenzoic acid, has shown that it can be used to synthesize fluorescent probes for detecting nucleophiles like hydrogen polysulfide and hydrazine. ossila.com The principle behind these probes is that the nitrobenzoic acid moiety quenches the fluorescence of a linked fluorophore. Upon reaction with a nucleophile, the ester linkage is cleaved, releasing the fluorophore and restoring its fluorescence. ossila.com A similar strategy could potentially be employed with this compound to develop sensors for a variety of analytes. The amino group on the ring could also be used as a site for attaching other recognition elements or for modulating the electronic properties of the sensor.

Studies in Corrosion Inhibition

Scientific literature available through extensive searches does not currently contain specific research studies on the application of this compound as a corrosion inhibitor. While research exists for structurally related compounds such as other amino acids, nitrobenzoic acid derivatives, and fluorinated molecules in the field of corrosion science, specific data, including detailed research findings and data tables for this compound, are not present in the available search results. nih.govresearchgate.netresearchgate.netchemicalbook.combldpharm.comabo.fiuni.luossila.comnih.govgoogle.combldpharm.combldpharm.com

Therefore, a detailed discussion and presentation of data on its efficacy, mechanism of action, and performance in different corrosive environments, as would be typical for a corrosion inhibition study, cannot be provided at this time. The following table remains empty to reflect the absence of specific experimental data for this compound in the reviewed literature.

Interactive Data Table: Corrosion Inhibition Studies of this compound

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Technique Used |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-fluoro-4-nitro-benzoic acid, considering the reactivity of nitro and amino groups?

Methodological Answer:

- Step 1: Start with a fluorinated benzoic acid precursor (e.g., 2-fluoro-benzoic acid). Introduce the nitro group via nitration using a mixture of concentrated HNO₃ and H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .

- Step 2: Protect the amino group during subsequent reactions (e.g., acetylation) to prevent undesired side reactions.

- Step 3: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by purification via recrystallization or column chromatography .

- Key Considerations: Monitor reaction progress with TLC or HPLC to ensure regioselectivity and purity (>98% by HPLC) .

Q. What spectroscopic techniques are optimal for characterizing 5-Amino-2-fluoro-4-nitro-benzoic acid?

Methodological Answer:

- 1H/13C NMR: Identify aromatic proton environments and confirm substitution patterns. The fluorine atom induces deshielding in adjacent protons, detectable at δ 7.5–8.5 ppm .

- 19F NMR: Quantify fluorine chemical shifts (typically δ -110 to -125 ppm for aromatic fluorine) to confirm position .

- IR Spectroscopy: Detect nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS): Confirm molecular weight (theoretical: ~215.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in fluorinated nitrobenzoic acids?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites. For example, the nitro group deactivates the ring, directing electrophiles to the fluorine-adjacent position .

- Molecular Orbital Analysis: Use software like Gaussian or ORCA to analyze HOMO-LUMO gaps and transition states for nitration or amination steps .

- Validation: Compare computational predictions with experimental results (e.g., HPLC retention times or NMR shifts) to refine models .

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks: Synthesize the compound using standardized protocols (e.g., from ) and compare results across labs.

- Differential Scanning Calorimetry (DSC): Measure precise melting points (reported range: 182–196°C for analogs) to address discrepancies .

- Cross-Referencing: Use spectral databases (e.g., PubChem, SciFinder) to validate NMR/IR data against published spectra .

Safety and Handling

Q. What are the critical handling precautions for 5-Amino-2-fluoro-4-nitro-benzoic acid during laboratory synthesis?

Methodological Answer:

- Engineering Controls: Conduct reactions in a chemical fume hood to avoid inhalation of toxic fumes (e.g., NO₂ from nitration) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Label containers with GHS hazard codes (e.g., H318 for eye damage) .

Data Analysis and Application

Q. How does the fluorine substituent influence the acidity and reactivity of 5-Amino-2-fluoro-4-nitro-benzoic acid compared to non-fluorinated analogs?

Methodological Answer:

- Acidity Measurement: Use potentiometric titration to determine pKa. Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs) .

- Reactivity Studies: Compare reaction rates in esterification or amidation. Fluorine enhances electrophilicity, accelerating nucleophilic attacks at the carbonyl group .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

Methodological Answer:

- Drug Precursor: The nitro group can be reduced to an amine for antibiotic or anticancer agents (e.g., fluoroquinolones). Fluorine improves metabolic stability and bioavailability .

- Case Study: Couple the carboxylic acid with heterocyclic amines via EDC/HOBt-mediated amidation to create protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products